molecular formula C26H21N3O4 B2404552 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1326859-28-2

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one

Cat. No. B2404552
M. Wt: 439.471
InChI Key: KVTMWEAMHMHXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and an isoquinoline moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have planar aromatic regions (from the phenyl and isoquinolinyl groups), polar regions (from the oxadiazole and ester groups), and nonpolar regions (from the ethoxy groups) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and isoquinolines can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of polar oxadiazole and ester groups could enhance its solubility in polar solvents, while the nonpolar ethoxy groups could enhance its solubility in nonpolar solvents .

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its physical and chemical properties, its reactivity, and its potential biological activities .

properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-3-32-22-14-13-17(15-23(22)31-2)24-27-25(33-28-24)21-16-29(18-9-5-4-6-10-18)26(30)20-12-8-7-11-19(20)21/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTMWEAMHMHXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one

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